molecular formula C9H14BrN3O B10962380 4-bromo-1,5-dimethyl-N-(propan-2-yl)-1H-pyrazole-3-carboxamide

4-bromo-1,5-dimethyl-N-(propan-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B10962380
M. Wt: 260.13 g/mol
InChI Key: ITSOCIOPIJFZRY-UHFFFAOYSA-N
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Description

4-BROMO-N-ISOPROPYL-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a bromine atom at the 4th position, an isopropyl group at the nitrogen atom, and a carboxamide group at the 3rd position of the pyrazole ring. Its unique structure makes it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N-ISOPROPYL-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. For instance, acetylacetone can react with hydrazine hydrate under reflux conditions to form 1,5-dimethyl-1H-pyrazole.

    Bromination: The 1,5-dimethyl-1H-pyrazole can then be brominated at the 4th position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid.

    Isopropylation: The brominated pyrazole can be further reacted with isopropylamine to introduce the isopropyl group at the nitrogen atom.

Industrial Production Methods

In an industrial setting, the production of 4-BROMO-N-ISOPROPYL-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can ensure consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom at the 4th position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted pyrazoles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the carboxamide group, to form corresponding carboxylic acids or amines.

    Coupling Reactions: The presence of the bromine atom makes it suitable for palladium-catalyzed coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium cyanide, or thiols can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are used in organic solvents like toluene or dimethylformamide.

Major Products

    Substituted Pyrazoles: Various substituted pyrazoles can be synthesized depending on the nucleophile used.

    Carboxylic Acids and Amines: Oxidation and reduction reactions yield carboxylic acids and amines, respectively.

    Coupled Products: Complex molecules with extended conjugation or functional groups can be obtained through coupling reactions.

Scientific Research Applications

4-BROMO-N-ISOPROPYL-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE has several applications in scientific research:

    Medicinal Chemistry: It serves as a key intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory, anticancer, and antimicrobial properties.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Material Science: It is employed in the development of novel materials with specific electronic or optical properties.

    Agricultural Chemistry: The compound is investigated for its potential use in agrochemicals, such as herbicides and fungicides.

Mechanism of Action

The mechanism of action of 4-BROMO-N-ISOPROPYL-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The presence of the bromine atom and the carboxamide group can enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4-BROMO-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID: This compound differs by having a carboxylic acid group instead of a carboxamide group.

    4-BROMO-1H-PYRAZOLE: Lacks the isopropyl and dimethyl substitutions, making it less sterically hindered.

    4-BROMO-1,5-DIMETHYL-1H-PYRAZOLE: Similar structure but without the carboxamide group.

Uniqueness

4-BROMO-N-ISOPROPYL-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to the combination of its bromine atom, isopropyl group, and carboxamide group, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C9H14BrN3O

Molecular Weight

260.13 g/mol

IUPAC Name

4-bromo-1,5-dimethyl-N-propan-2-ylpyrazole-3-carboxamide

InChI

InChI=1S/C9H14BrN3O/c1-5(2)11-9(14)8-7(10)6(3)13(4)12-8/h5H,1-4H3,(H,11,14)

InChI Key

ITSOCIOPIJFZRY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C(=O)NC(C)C)Br

Origin of Product

United States

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